Cas no 2228512-67-0 (methyl 2-1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl-2-hydroxyacetate)

Methyl 2-[1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl]-2-hydroxyacetate is a specialized organic compound featuring a cyclopropyl-substituted pyrrole core with a hydroxyacetate ester functional group. Its unique structure, combining a heterocyclic aromatic system with a strained cyclopropane ring, makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The presence of both hydroxyl and ester moieties enhances its reactivity, enabling selective modifications for targeted applications. This compound’s stability and functional group versatility contribute to its utility in complex molecular synthesis, offering precise control over stereochemistry and reactivity in multi-step transformations.
methyl 2-1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl-2-hydroxyacetate structure
2228512-67-0 structure
Product Name:methyl 2-1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl-2-hydroxyacetate
CAS No:2228512-67-0
MF:C12H17NO3
MW:223.268283605576
CID:6258816
PubChem ID:165976398
Update Time:2025-06-08

methyl 2-1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl-2-hydroxyacetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl-2-hydroxyacetate
    • methyl 2-[1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl]-2-hydroxyacetate
    • EN300-1791914
    • 2228512-67-0
    • Inchi: 1S/C12H17NO3/c1-7-6-13-8(2)9(7)12(4-5-12)10(14)11(15)16-3/h6,10,13-14H,4-5H2,1-3H3
    • InChI Key: GLIBROIQSSPCIT-UHFFFAOYSA-N
    • SMILES: OC(C(=O)OC)C1(C2C(C)=CNC=2C)CC1

Computed Properties

  • Exact Mass: 223.12084340g/mol
  • Monoisotopic Mass: 223.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 62.3Ų

methyl 2-1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl-2-hydroxyacetate Pricemore >>

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Additional information on methyl 2-1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl-2-hydroxyacetate

Methyl 2-(1-(2,4-Dimethyl-1H-pyrrol-3-yl)cyclopropyl)-2-hydroxyacetate (CAS No. 2228512-67-0)

Methyl 2-(1-(2,4-Dimethyl-1H-pyrrol-3-yl)cyclopropyl)-2-hydroxyacetate, with the CAS registry number 2228512-67-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropane ring fused with a pyrrole moiety and a hydroxyl group attached to an acetate ester. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and synthesis.

Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry due to their ability to induce specific biological effects. The pyrrole ring, a five-membered aromatic structure, is known for its stability and reactivity, making it a valuable component in various synthetic pathways. The combination of these structural elements in methyl 2-(1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl)-2-hydroxyacetate suggests that this compound could play a role in modulating cellular processes, particularly in the context of enzyme inhibition or receptor binding.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrrole derivative. Researchers have explored various methods to optimize the yield and purity of the final product, including the use of transition metal catalysts and stereochemical control techniques. These advancements have not only improved the efficiency of synthesis but also opened new avenues for exploring similar compounds with enhanced biological activity.

In terms of applications, methyl 2-(1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl)-2-hydroxyacetate has shown promise in preliminary assays targeting specific enzymes and receptors. For instance, studies have demonstrated its potential as an inhibitor of certain kinases involved in cellular signaling pathways. This finding aligns with broader trends in drug discovery where small molecules are increasingly being designed to target specific molecular mechanisms associated with diseases such as cancer and neurodegenerative disorders.

The hydroxyl group present in this compound adds another layer of functionality, enabling it to participate in hydrogen bonding interactions. This property is particularly advantageous in drug design as it can enhance the molecule's solubility and bioavailability. Furthermore, the ester group can be modified to tailor the compound's pharmacokinetic profile, making it a flexible starting point for further research and development.

From an environmental perspective, understanding the degradation pathways of methyl 2-(1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl)-2-hydroxyacetate is crucial for assessing its potential impact on ecosystems. Recent investigations have focused on identifying microbial communities capable of breaking down similar compounds under various environmental conditions. These studies are essential for ensuring sustainable practices in chemical manufacturing and waste management.

In conclusion, methyl 2-(1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl)-2-hydroxyacetate (CAS No. 222851

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